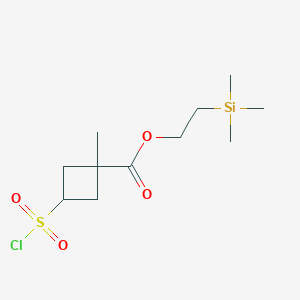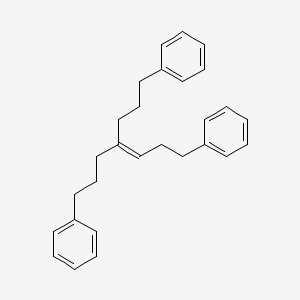
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene can be synthesized through organomagnesium synthesis, which involves the reaction of appropriate Grignard reagents with suitable precursors. The reaction typically requires anhydrous conditions and inert atmosphere to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale organomagnesium synthesis, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts like platinum oxide (PtO2) can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond can yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,5-Diphenyl-3-(2-cyclohexylethyl)pentane
- 1-Phenyl-4,7-dicyclohexylheptane
- 1-Phenyl-4-(2-cyclohexylpropyl)decane
- 1-Cyclohexyl-4-(3-cyclohexylpropyl)decane
- 1-Phenyl-3-(2-cyclohexylethyl)tridecane
- 1-Phenyl-4-(2-phenylethyl)-7-cyclohexylheptane
Uniqueness
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups and a heptene backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
55282-03-6 |
|---|---|
Molecular Formula |
C28H32 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2 |
InChI Key |
MRIWNISAXOBYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



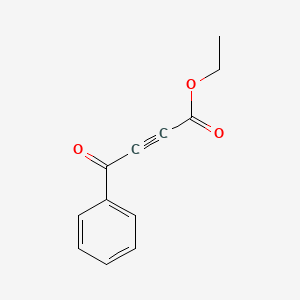
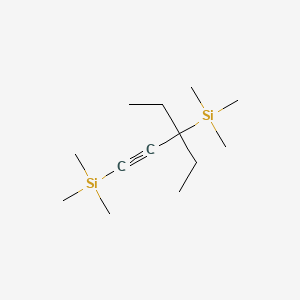

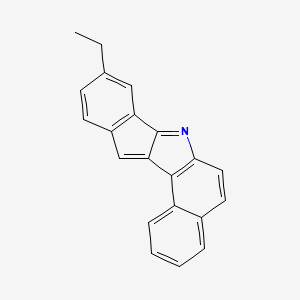
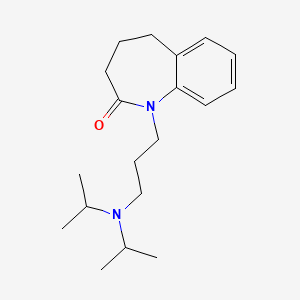
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

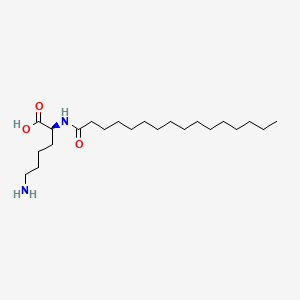
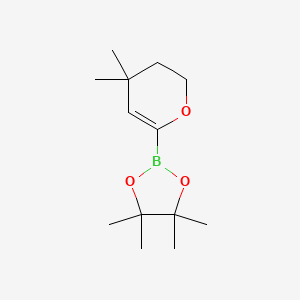
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)


